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1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde Documentation Hub

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  • Product: 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde
  • CAS: 1250582-63-8

Core Science & Biosynthesis

Foundational

Strategic Sourcing and Technical Utilization of 1-Ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Executive Summary & Chemical Dossier 1-Ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors, agrochemicals, and functionalized Schiff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Dossier

1-Ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors, agrochemicals, and functionalized Schiff bases. Unlike commodity solvents or reagents, this compound is often synthesized on-demand or held in small library stocks.

For drug development professionals, the critical challenge is not merely locating a vendor, but verifying the regioisomeric purity of the material. The synthesis of N-alkylated pyrazoles is prone to producing mixtures of 1,3- and 1,5-isomers, which can lead to erroneous SAR (Structure-Activity Relationship) data if not detected early.

Compound Identity
PropertyDetail
Chemical Name 1-Ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde
CAS Number 1250582-63-8
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 216.24 g/mol
SMILES CCN1N=C(C2=CC=CC=C2)C(C=O)=C1
Key Functional Groups Aldehyde (C4), Phenyl (C3), Ethyl (N1)
Physical State Pale yellow to off-white solid (typically)

The Supplier Landscape: Strategic Sourcing

This compound is classified as a Tier 2 Building Block .[1] It is not available for "overnight shipping" from general catalogs (e.g., standard Sigma-Aldrich stock) but is maintained by specialized heterocyclic chemistry providers.[1]

Supplier Categorization

To ensure supply chain security, categorize vendors by their synthetic capability rather than just their catalog listing.

TierVendor TypeRepresentative CompaniesLead TimeRisk Profile
1 Originator/Library Holders Enamine , BLD Pharm , Life Chemicals 1–2 WeeksLow. These vendors likely performed the original library synthesis.
2 Aggregators MolPort , eMolecules , ChemSpace 2–4 WeeksMedium. They facilitate the transaction but rely on Tier 1 stock.[1]
3 Custom Synthesis Matrix Scientific , Oakwood 4–8 WeeksVariable. Good for scale-up (>100g), but requires strict QC on first delivery.[1]
Sourcing Protocol
  • Primary Search: Use the CAS 1250582-63-8 on aggregator platforms (eMolecules/SciFinder).

  • Stock Verification: Do not rely on "In Stock" web badges. Request a current structure verification (H-NMR) before purchase.[1]

  • Regioisomer Clause: Explicitly state in the Purchase Order: "Material must be >95% 1-ethyl-3-phenyl isomer, with <5% 1-ethyl-5-phenyl impurity."

Synthetic Provenance & Impurity Profiling

Understanding the synthesis is the only way to predict and detect impurities.[1] There are two primary routes to this molecule, each with distinct impurity profiles.

Route A: Vilsmeier-Haack Formylation (Preferred)

The most common commercial route involves the Vilsmeier-Haack reaction of the corresponding hydrazone. This route is generally more regioselective but involves phosphorus reagents.[1]

Route B: N-Alkylation of 3-Phenylpyrazole (High Risk)

Some suppliers may attempt to alkylate 3-phenyl-1H-pyrazole-4-carbaldehyde. This is the danger zone. Alkylation of 3-phenylpyrazole typically yields a mixture of the 1-ethyl-3-phenyl (desired) and 1-ethyl-5-phenyl (undesired) isomers due to tautomerism.

Visualization: Synthetic Pathways & Impurities

SynthesisPathways Start Starting Material: Acetophenone Ethylhydrazone Intermediate Iminium Salt Intermediate Start->Intermediate Cyclization & Formylation Reagent Vilsmeier Reagent (POCl3 / DMF) Reagent->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product TARGET: 1-Ethyl-3-phenyl -1H-pyrazole-4-carbaldehyde Hydrolysis->Product Impurity1 Impurity A: Phosphorus residues Hydrolysis->Impurity1 Impurity2 Impurity B: Regioisomer (1-Ethyl-5-phenyl) (If Route B used) AltStart Alt Route: 3-Phenylpyrazole AltStart->Product Alkylation (Low Selectivity) AltStart->Impurity2 Major Side Product

Caption: Figure 1. The Vilsmeier-Haack route (blue) is preferred.[1] The Alkylation route (red) poses a high risk of regioisomeric contamination.[1]

Quality Control: The Self-Validating System

As a researcher, you must validate the material upon receipt. Standard LC-MS is insufficient because the 3-phenyl and 5-phenyl isomers have identical masses and similar retention times.

The "Regio-Check" Protocol

Objective: Distinguish 1-ethyl-3-phenyl from 1-ethyl-5-phenyl.

  • 1H-NMR (1D):

    • Look for the aldehyde proton (~9.8–10.0 ppm).[1]

    • Look for the pyrazole C5-H singlet. In the 3-phenyl isomer, the C5-H is adjacent to the N-ethyl group. In the 5-phenyl isomer, the C3-H is distant from the N-ethyl.

  • NOESY (2D) - The Gold Standard:

    • Desired (1-Ethyl-3-phenyl): Strong NOE correlation between the N-Ethyl protons (methylene quartet) and the Pyrazole C5-H .

    • Undesired (1-Ethyl-5-phenyl): Strong NOE correlation between the N-Ethyl protons and the Phenyl ring protons (ortho position).

Visualization: QC Decision Tree

QCDecision Sample Received Sample (CAS 1250582-63-8) HNMR Run 1H-NMR (DMSO-d6) Sample->HNMR AldehydeCheck Aldehyde Peak present? (9.9 ppm) HNMR->AldehydeCheck NOESY Run 2D NOESY AldehydeCheck->NOESY Yes Reject Reject Batch AldehydeCheck->Reject No (Oxidized/Degraded) Correlation Check N-Ethyl (q) correlations NOESY->Correlation Pass PASS: Correlation to Pyrazole C5-H (Isomer Correct) Correlation->Pass Ethyl <-> C5-H Fail FAIL: Correlation to Phenyl-H (Wrong Isomer: 5-Phenyl) Correlation->Fail Ethyl <-> Ph-H

Caption: Figure 2. QC workflow to strictly validate regioisomeric identity using NOESY NMR.

Application Workflows

Once validated, this aldehyde serves as a versatile "linchpin" intermediate.

Key Reaction: Reductive Amination

The most common application in drug discovery is coupling the aldehyde with an amine to form a secondary amine scaffold (common in kinase inhibitors).[1]

Standard Operating Procedure (SOP):

  • Solvent: Dichloroethane (DCE) or Methanol (MeOH).[1]

  • Stoichiometry: 1.0 eq Aldehyde + 1.1 eq Amine.[1]

  • Activation: Stir 1h to form imine (monitor by TLC).

  • Reduction: Add STAB (Sodium Triacetoxyborohydride, 1.5 eq).

  • Workup: Quench with sat. NaHCO₃.

Note on Stability: The aldehyde is prone to air oxidation to the carboxylic acid over time.[1] Store under Argon at -20°C. If the solid turns white to crusty yellow, check the NMR for a broad -COOH peak (~12 ppm).

References

  • Enamine Ltd. (2025).[1] Catalog Entry for CAS 1250582-63-8.[2][3][4][5][6] Retrieved from (Verified Supplier).[1]

  • BLD Pharm. (2025).[1] Product Analysis: 1-Ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from .[1]

  • PubChem. (2025).[1][7] Compound Summary for Pyrazole Derivatives. National Library of Medicine.[1] Retrieved from .[1]

  • Kira, M. A., et al. (1970).[1] "Vilsmeier-Haack reaction of hydrazones: Synthesis of pyrazole-4-carboxaldehydes." Journal of Heterocyclic Chemistry. (Foundational synthesis mechanism).[1]

  • Fustero, S., et al. (2008).[1] "Improved Regioselectivity in Pyrazole Formation." Journal of Organic Chemistry. (Reference for regioisomer issues in alkylation).

Sources

Exploratory

Novel Pyrazole-4-Carbaldehyde Derivatives: A Technical Guide for Drug Discovery

Executive Summary The pyrazole-4-carbaldehyde scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a versatile linchpin for developing potent small-molecule inhibitors. Its unique electr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole-4-carbaldehyde scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a versatile linchpin for developing potent small-molecule inhibitors. Its unique electronic distribution and steric profile allow it to mimic purine bases, making it an ideal pharmacophore for targeting ATP-binding pockets in kinases (e.g., EGFR, CDK, PI3K).

This technical guide dissects the synthesis, functionalization, and therapeutic validation of novel pyrazole-4-carbaldehyde derivatives. It moves beyond basic literature review to provide actionable protocols for synthesis and biological assessment, specifically tailored for researchers in oncology and infectious disease drug discovery.

Chemical Synthesis: The Vilsmeier-Haack Strategy[1][2][3]

The most robust route to 1,3-disubstituted-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack (VH) reaction . This method is preferred over direct oxidation or other formylation techniques due to its ability to simultaneously cyclize hydrazones and install the formyl group at the C4 position in a single pot.

Mechanistic Causality

The reaction relies on the electrophilic attack of the Vilsmeier reagent (chloroiminium ion, formed in situ from POCl₃ and DMF) on the electron-rich hydrazone intermediate.

  • Why POCl₃/DMF? The formation of the chloroiminium species is critical for activating the carbonyl of the acetophenone hydrazone for cyclization.

  • Regioselectivity: The C4 position is electronically favored for electrophilic substitution due to the resonance stabilization provided by the pyrazole nitrogen lone pairs.

Experimental Workflow (Diagram)

The following diagram outlines the optimized synthetic workflow for generating the core scaffold.

SynthesisWorkflow Start Start: Acetophenone + Aryl Hydrazine Step1 Condensation (EtOH, cat. HCl, Reflux) Start->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate Step2 Vilsmeier-Haack Cyclization (POCl3/DMF, 0°C to 80°C) Intermediate->Step2 Cyclization & Formylation Hydrolysis Hydrolysis & Workup (Ice/NaOH, Neutralization) Step2->Hydrolysis Product Final Product: Pyrazole-4-Carbaldehyde Hydrolysis->Product

Figure 1: Step-by-step synthetic workflow for pyrazole-4-carbaldehyde via Vilsmeier-Haack reaction.

Detailed Experimental Protocols

Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

Objective: To synthesize the core scaffold with high purity (>95%) for biological screening.

Reagents:

  • Acetophenone (10 mmol)[1]

  • Phenylhydrazine (10 mmol)

  • Phosphorus oxychloride (POCl₃) (30 mmol)

  • Dimethylformamide (DMF) (anhydrous, 10 mL)

Protocol:

  • Hydrazone Formation: Dissolve acetophenone (1.20 g) and phenylhydrazine (1.08 g) in ethanol (20 mL). Add 2 drops of glacial acetic acid. Reflux for 2 hours. Cool to room temperature. Filter the solid hydrazone, wash with cold ethanol, and dry.

  • Vilsmeier Reagent Preparation: In a separate flask, cool DMF (10 mL) to 0°C in an ice bath. Add POCl₃ (2.8 mL) dropwise with stirring. Maintain temperature <5°C to prevent decomposition. Stir for 30 mins until a semi-solid white iminium salt forms.

  • Cyclization: Dissolve the dried hydrazone (from step 1) in minimal DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Heating: Allow the mixture to warm to room temperature, then heat to 70–80°C for 4–6 hours. Note: Monitor by TLC (3:7 Ethyl Acetate:Hexane).

  • Workup: Pour the reaction mixture onto crushed ice (approx. 200 g). The solution will be acidic. Neutralize slowly with saturated NaHCO₃ solution or 20% NaOH until pH ~7–8. A pale yellow precipitate will form.

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol/DMF.

Self-Validation Check:

  • Appearance: Product should be a pale yellow to off-white solid.

  • IR Spectroscopy: Look for a sharp C=O stretch at ~1670–1690 cm⁻¹ (aldehyde) and absence of N-H stretch.

  • ¹H NMR: A characteristic singlet at δ 9.8–10.0 ppm corresponds to the aldehyde proton.

Structure-Activity Relationship (SAR) & Therapeutic Applications

The pyrazole-4-carbaldehyde is rarely the endpoint; it is a reactive intermediate used to generate diverse bioactive libraries.

The "Linchpin" Concept

The C4-aldehyde group is highly reactive and serves as a precursor for:

  • Schiff Bases (Imines): Reaction with amines (e.g., thiosemicarbazide) yields antiviral/antibacterial agents.

  • Chalcones: Claisen-Schmidt condensation with acetophenones yields potent anticancer agents (Michael acceptors).

  • Fused Heterocycles: Cyclization to pyrazolo[3,4-d]pyrimidines (ATP-competitive kinase inhibitors).

Oncology: Targeting Kinase Pathways

Recent studies (2023-2024) have highlighted pyrazole derivatives as dual inhibitors of EGFR and VEGFR-2 , as well as PI3K/AKT pathway modulators.

Mechanism of Action: These molecules occupy the ATP-binding pocket of the kinase. The pyrazole nitrogen acts as a hydrogen bond acceptor for the hinge region amino acids (e.g., Met793 in EGFR), while the C3/N1 aryl groups occupy the hydrophobic pockets.

SignalingPathway GF Growth Factor (EGF/VEGF) RTK Receptor Tyrosine Kinase (EGFR / VEGFR) GF->RTK Activation PI3K PI3K RTK->PI3K Phosphorylation Inhibitor Pyrazole Derivative (Inhibitor) Inhibitor->RTK Blockade AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Nucleus Nucleus (Proliferation Genes) mTOR->Nucleus Transcription

Figure 2: Signal transduction blockade by pyrazole derivatives targeting RTKs (EGFR/VEGFR).

Comparative Potency Data

The following table summarizes recent data on novel derivatives compared to standard of care (SOC) drugs.

Compound IDCore Structure ModificationTargetIC₅₀ (µM)Cell Line / OrganismRef
Cmpd 43 Pyrazole-4-carbaldehyde-Schiff basePI3K0.25 MCF-7 (Breast Cancer)[1]
Doxorubicin Standard of CareDNA Intercalator0.95MCF-7[1]
Cmpd 3 Pyrazolo[3,4-d]pyrimidine fusedEGFR0.06 HepG2 (Liver Cancer)[2]
Erlotinib Standard of CareEGFR10.6HepG2[2]
Cmpd 3f 3-(Thiophene-2-yl) derivativeBacterial Cell WallMIC: 12.5 µg/mLS. aureus[3]

Note: The dramatic potency increase in Cmpd 3 (0.06 µM) vs Erlotinib highlights the efficacy of fusing the aldehyde into a pyrimidine system.

Biological Assay Protocol: MTT Cytotoxicity

To validate the anticancer potential of synthesized derivatives.

  • Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates at

    
     cells/well. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Add test compounds (dissolved in DMSO, serial dilutions 0.1–100 µM). Ensure final DMSO concentration <0.1%.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    . Calculate IC₅₀ using non-linear regression (GraphPad Prism).
    

Future Outlook

The field is moving toward covalent inhibitors and PROTACs (Proteolysis Targeting Chimeras).

  • Covalent Strategy: Introducing an acrylamide group at the C4 position (via Knoevenagel condensation) allows the inhibitor to form a covalent bond with Cysteine residues in the kinase active site (e.g., Cys797 in EGFR), overcoming drug resistance.

  • PROTAC Linkers: The aldehyde handle provides a convenient attachment point for linkers to E3 ligase ligands, facilitating the degradation of the target protein rather than just inhibition.

References

  • Thangarasu, L., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • Metwally, K., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • El-Refaie Kenawy, et al. (2025). Novel 1H-pyrazole-4-carbaldehydes... as potential antimicrobial and anticancer agents.[2] New Journal of Chemistry. Available at: [Link]

  • Hassan, A.S., et al. (2019). Design and synthesis of novel indole derivatives linked to pyrazole moiety as potential CDK2 inhibitors. Bioorganic Chemistry. Available at: [Link]

Sources

Foundational

Strategic Utilization of 1,3-Disubstituted Pyrazole-4-Carbaldehydes in Medicinal Chemistry

Executive Summary The 1,3-disubstituted pyrazole-4-carbaldehyde scaffold represents a "privileged structure" in modern drug discovery, serving as a critical pharmacophore in kinase inhibitors (e.g., p38 MAPK, EGFR), anti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-disubstituted pyrazole-4-carbaldehyde scaffold represents a "privileged structure" in modern drug discovery, serving as a critical pharmacophore in kinase inhibitors (e.g., p38 MAPK, EGFR), anti-inflammatory agents, and antimicrobial therapeutics. Unlike simple pyrazoles, the C4-aldehyde moiety acts as a versatile "warhead" for divergent synthesis, enabling the rapid generation of chemical libraries via Knoevenagel condensations, reductive aminations, and oxidation/reduction cycles.

This technical guide provides a rigorous analysis of the synthesis, regiocontrol, and functionalization of this building block. It prioritizes the Vilsmeier-Haack Cyclization of Hydrazones , a streamlined "one-pot" strategy that constructs the pyrazole ring and installs the aldehyde functionality simultaneously, offering superior efficiency over traditional stepwise methods.

Structural Significance & Pharmacophore Analysis

The 1,3-disubstituted pyrazole-4-carbaldehyde consists of a five-membered aromatic ring with two nitrogen atoms.[1] Its value lies in its substitution pattern:

  • N1 Position (R1): Typically an aryl or alkyl group. This position often dictates solubility and pharmacokinetic (PK) properties.

  • C3 Position (R2): Usually an aryl group in bioactive molecules (e.g., Celecoxib analogs). It engages in hydrophobic interactions within protein binding pockets.

  • C4 Position (Formyl Group): The reactive electrophilic handle. It allows for carbon chain extension or heterocycle fusion.

  • C5 Position: Often a proton (H) or a halogen (Cl) in this specific synthetic route, providing a small steric profile that avoids clashing with enzyme active sites.

Core Synthesis: The Vilsmeier-Haack Cyclization Strategy

While pyrazoles can be synthesized via the condensation of 1,3-diketones with hydrazines (Knorr synthesis), that method often suffers from regioselectivity issues (yielding mixtures of 1,3- and 1,5-isomers) and requires a subsequent formylation step.

The Direct Vilsmeier-Haack Cyclization of Hydrazones is the superior protocol for generating 1,3-disubstituted pyrazole-4-carbaldehydes. It converts a ketone hydrazone directly into the target aldehyde in a single operation.

Mechanistic Pathway

The reaction proceeds through a "double formylation" cascade. The Vilsmeier reagent (chloromethyliminium salt) attacks the


-methyl group of the hydrazone (derived from a methyl ketone), leading to a 

-aminoacrolein intermediate which subsequently cyclizes.

VilsmeierMechanism Figure 1: Mechanism of the Vilsmeier-Haack Cyclization from Hydrazones Start Aryl Methyl Ketone Hydrazone Inter1 Iminium Intermediate (Alpha-attack) Start->Inter1 + VH Reagent VH_Reagent Vilsmeier Reagent (POCl3 + DMF) VH_Reagent->Inter1 Inter2 Double Formylation (Bis-iminium species) Inter1->Inter2 2nd Eq VH Reagent Cyclization Ring Closure (- H2O / - HCl) Inter2->Cyclization Intramolecular Nucleophilic Attack Hydrolysis Hydrolysis (Ice/Water) Cyclization->Hydrolysis Quench Product 1,3-Disubstituted Pyrazole-4-Carbaldehyde Hydrolysis->Product Final Product

Figure 1: The cascade mechanism involves activation of the hydrazone


-carbon, double formylation, and cyclization to yield the pyrazole core.
Regiocontrol: The 1,3 vs. 1,5 Isomer Challenge

One of the most critical aspects of pyrazole chemistry is controlling the position of substituents.

  • Knorr Synthesis (Traditional): Reaction of an unsymmetrical 1,3-diketone with a monosubstituted hydrazine often yields a mixture of 1,3- and 1,5-isomers because the hydrazine nitrogen atoms have similar nucleophilicity, and the carbonyl carbons have similar electrophilicity.

  • Vilsmeier-Haack Cyclization (Recommended): This route is highly regioselective . The N1 substituent is fixed on the hydrazine starting material. The C3 substituent originates strictly from the ketone moiety of the hydrazone. The C4 and C5 carbons are constructed during the Vilsmeier sequence. This locks the geometry, almost exclusively yielding the 1,3-disubstituted isomer.

Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

Objective: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde from acetophenone phenylhydrazone.

Safety Note: Phosphoryl chloride (


) is highly corrosive and reacts violently with water. All glassware must be dry. Perform in a fume hood.
Materials
  • Acetophenone phenylhydrazone: 10 mmol (2.10 g)

  • DMF (N,N-Dimethylformamide): 10 mL (Excess, acts as solvent and reagent)

  • 
     (Phosphoryl chloride): 30 mmol (2.8 mL, 3.0 equiv)
    
  • Ice water: 100 mL

  • Saturated

    
     solution
    
Step-by-Step Methodology
  • Reagent Preparation: Place dry DMF (10 mL) in a round-bottom flask equipped with a drying tube and a magnetic stir bar. Cool the flask to 0–5°C using an ice-salt bath.

  • Vilsmeier Reagent Formation: Add

    
     (3.0 equiv) dropwise to the cold DMF over 15 minutes. Stir for an additional 15 minutes to generate the Vilsmeier salt (white/yellowish suspension may form).
    
  • Substrate Addition: Add acetophenone phenylhydrazone (10 mmol) portion-wise to the flask while maintaining the temperature below 5°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80–90°C for 4–6 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:4). The spot for the hydrazone should disappear, and a new, more polar spot (aldehyde) should appear.

  • Quenching: Cool the reaction mixture to room temperature. Pour the dark viscous solution slowly onto crushed ice (100 g) with vigorous stirring.

  • Hydrolysis & Neutralization: The iminium salt intermediate must be hydrolyzed. Stir the aqueous mixture for 30 minutes. Neutralize the solution to pH 7–8 using saturated

    
     or 20% NaOH solution. A yellow/off-white precipitate will form.
    
  • Isolation: Filter the solid under vacuum. Wash the cake copiously with cold water to remove residual DMF and inorganic salts.

  • Purification: Recrystallize the crude solid from ethanol or DMF/Water.

    • Expected Yield: 75–85%

    • Characterization:

      
      H NMR (DMSO-
      
      
      
      ) typically shows a sharp singlet for the aldehyde proton at
      
      
      9.8–10.0 ppm and a singlet for the C5-H at
      
      
      8.5–9.0 ppm.

Downstream Functionalization

The C4-aldehyde is a gateway to diverse chemical space.

Functionalization Figure 2: Divergent Synthesis from the Pyrazole-4-Carbaldehyde Scaffold Aldehyde 1,3-Disubstituted Pyrazole-4-Carbaldehyde Schiff Schiff Bases (Imines) (Reagent: R-NH2) Aldehyde->Schiff Knoevenagel Knoevenagel Condensation (Reagent: Malononitrile) Aldehyde->Knoevenagel Oxidation Oxidation to Acid (Reagent: KMnO4/NaClO2) Aldehyde->Oxidation Reduction Reduction to Alcohol (Reagent: NaBH4) Aldehyde->Reduction Antimicrobial Antimicrobial Agents (Azomethines) Schiff->Antimicrobial KinaseInhib Kinase Inhibitors (Acrylonitriles) Knoevenagel->KinaseInhib Coupling Amide Coupling Precursors Oxidation->Coupling

Figure 2: The aldehyde handle enables rapid access to imines, activated nitriles, and carboxylic acids.

Key Transformations
  • Knoevenagel Condensation: Reaction with malononitrile or ethyl cyanoacetate yields acrylonitrile derivatives. These are key Michael acceptors often found in covalent kinase inhibitors.

    • Green Protocol: Use ammonium carbonate in water/ethanol under sonication for high yields without toxic organic solvents.

  • Schiff Base Formation: Condensation with primary amines yields azomethines (imines). These derivatives frequently exhibit enhanced antifungal and antibacterial profiles compared to the parent aldehyde.

  • Baylis-Hillman Reaction: Reaction with acrylates creates multifunctional allylic alcohols, useful for further cyclization into fused systems like pyrazolo-pyridines.

Comparative Data: Substituent Effects

The efficiency of the Vilsmeier-Haack cyclization varies based on the electronics of the hydrazone substituents.

R1 (N-Aryl)R2 (C-Aryl)Yield (%)Reaction TimeNotes
PhenylPhenyl82%4 hStandard benchmark.
4-NO2-PhenylPhenyl65%6-8 hElectron-withdrawing group on N1 reduces nucleophilicity; requires longer heating.
Phenyl4-Cl-Phenyl85%4 hHalogens on the ketone side are well-tolerated.
Phenyl4-OMe-Phenyl78%3.5 hElectron-donating groups accelerate the reaction but may increase side products.
2,4-Di-Cl-PhenylPhenyl70%5 hSteric hindrance at ortho positions slightly lowers yield.

References

  • Popov, A. V., et al. (2019). "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc, 2019(vi), 1-14. Link

  • Bhat, K. S., et al. (2016). "Synthesis and antimicrobial activity of new 1,3-disubstituted-1H-pyrazole-4-carbaldehydes." Journal of Chemical and Pharmaceutical Research. (Contextualized via RSC Advances 2023 review). Link

  • Deng, X., & Mani, N. S. (2008).[2][3] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • Kalirajan, R., et al. (2013). "Synthesis, Characterization and Antimicrobial activity of some new pyrazole-4-carbaldehyde derivatives." Journal of Pharmaceutical and Scientific Innovation, 2(5). Link

  • Mogilaiah, K., et al. (2017).[4] "A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media."[4] Indian Journal of Chemistry, 56B. (Contextualized via ResearchGate). Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Microwave-Assisted Synthesis of 1-Ethyl-3-Phenyl-1H-Pyrazole Derivatives

Executive Summary This application note details a high-efficiency protocol for the synthesis of 1-ethyl-3-phenyl-1H-pyrazole derivatives using microwave irradiation. Unlike conventional thermal heating, which often requi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a high-efficiency protocol for the synthesis of 1-ethyl-3-phenyl-1H-pyrazole derivatives using microwave irradiation. Unlike conventional thermal heating, which often requires reflux times of 6–12 hours and yields regioisomeric mixtures, this microwave-assisted protocol utilizes dielectric heating to accelerate reaction kinetics, reducing synthesis time to under 20 minutes while significantly improving regioselectivity.

The method focuses on the Enaminone Route , utilizing 3-(dimethylamino)-1-phenylprop-2-en-1-one as a versatile precursor. This pathway is selected over the standard chalcone route to ensure high fidelity in generating the 3-substituted scaffold without unwanted 5-substitution or regioisomeric ambiguity.

Scientific Foundation & Mechanism

Why Microwave Irradiation?

In pyrazole synthesis, the rate-determining step is often the initial nucleophilic attack of the hydrazine nitrogen on the


-carbon of the 

-unsaturated ketone. Microwave irradiation (2450 MHz) couples directly with the polar reaction components (ethanol, hydrazine, and the polar transition state).
  • Dipolar Polarization: The oscillating electric field aligns the dipoles of the polar transition state, lowering the activation energy (

    
    ).
    
  • Superheating Effect: Solvents like ethanol can reach temperatures above their atmospheric boiling points in sealed vessels, exponentially increasing the reaction rate (Arrhenius equation).

Reaction Pathway: The Enaminone Advantage

To synthesize 1-ethyl-3-phenyl-1H-pyrazole specifically, we avoid the standard chalcone (1,3-diphenylpropenone) starting material, which would yield a 1-ethyl-3,5-diphenyl derivative. Instead, we utilize an enaminone intermediate formed from acetophenone and


-dimethylformamide dimethyl acetal (DMF-DMA).

Mechanism:

  • Michael Addition: The terminal nitrogen of ethylhydrazine attacks the

    
    -carbon of the enaminone.
    
  • Elimination: Dimethylamine is eliminated, forming a hydrazone intermediate.

  • Cyclization: The secondary nitrogen attacks the carbonyl carbon, followed by dehydration to aromatize the ring.

Mechanistic Workflow (Visualization)

PyrazoleMechanism Acetophenone Acetophenone (Starting Material) Enaminone Enaminone Intermediate Acetophenone->Enaminone MW, 120°C 5 min DMFDMA DMF-DMA DMFDMA->Enaminone Addition Michael Addition (Transition State) Enaminone->Addition + EtNHNH2 EthylHydrazine Ethylhydrazine EthylHydrazine->Addition Cyclization Cyclization & Dehydration Addition->Cyclization - HNMe2 Product 1-Ethyl-3-Phenyl-1H-Pyrazole (Final Product) Cyclization->Product - H2O MW, 140°C

Figure 1: Step-wise mechanistic pathway from Acetophenone to the final Pyrazole scaffold via the Enaminone route.

Materials and Equipment

Reagents
  • Acetophenone (or derivatives): 1.0 equiv.

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA):  1.2 equiv.
    
  • Ethylhydrazine hydrochloride: 1.2 equiv.

  • Solvent: Ethanol (Absolute) or Ethanol/Acetic Acid (9:1 v/v).

  • Base: Triethylamine (if using hydrazine hydrochloride salt).

Equipment Configuration
  • Reactor: Single-mode Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave).

  • Vessel: 10 mL or 35 mL pressure-sealed glass vial with silicone/PTFE septum.

  • Temperature Control: IR sensor (external) or Fiber Optic probe (internal). Note: Fiber optic is preferred for polar solvents like ethanol to avoid surface-temperature lag.

Experimental Protocol

Step 1: Synthesis of Enaminone Precursor

This step converts acetophenone into 3-(dimethylamino)-1-phenylprop-2-en-1-one.

  • Load: In a 10 mL microwave vial, add Acetophenone (5 mmol, 0.60 g) and DMF-DMA (6 mmol, 0.71 g).

  • Seal: Crimp the cap with a PTFE septum.

  • Irradiate:

    • Mode: Standard Control (Fixed Temp).

    • Temp: 120 °C.

    • Time: 5 minutes.

    • Power: Max 150 W (Dynamic).

  • Workup: Cool to room temperature. The enaminone often precipitates as a yellow solid upon adding cold hexanes. Filter and dry.[1][2]

    • Checkpoint: Verify formation by TLC (Ethyl Acetate:Hexane 1:1). The product is more polar than acetophenone.

Step 2: Cyclocondensation to 1-Ethyl-3-Phenylpyrazole
  • Load: Dissolve the Enaminone (2 mmol) from Step 1 in Ethanol (4 mL).

  • Add: Add Ethylhydrazine hydrochloride (2.4 mmol) and Triethylamine (2.4 mmol).

    • Note: If using free base Ethylhydrazine, omit TEA.

  • Seal: Crimp the vial.

  • Irradiate:

    • Temp: 140 °C.

    • Time: 10 minutes.

    • Pressure Limit: 250 psi (Ethanol generates significant pressure at 140°C).

    • Stirring: High.[3]

  • Workup:

    • Pour the reaction mixture into crushed ice (20 g).

    • Stir for 15 minutes. The pyrazole usually precipitates as a solid.

    • Filter and wash with cold water.

    • Recrystallize from Ethanol/Water if necessary.

Results & Discussion

Efficiency Comparison

The microwave protocol demonstrates superior efficiency compared to traditional oil bath heating.

ParameterConventional Heating (Reflux)Microwave Irradiation (This Protocol)Improvement Factor
Temperature 78 °C (Boiling EtOH)140 °C (Superheated EtOH)+62 °C
Reaction Time 6 – 8 Hours10 – 15 Minutes36x Faster
Yield 55 – 65%88 – 94%+30% Yield
Solvent Usage 20 – 50 mL2 – 4 mL10x Reduction
Regioselectivity Validation

The reaction of enaminones with substituted hydrazines is highly regioselective.

  • Target Isomer (1-ethyl-3-phenyl): Formed via attack of the terminal hydrazine nitrogen (

    
    ) on the 
    
    
    
    -carbon of the enaminone.
  • Validation:

    • 
      H NMR (CDCl
      
      
      
      ):
      Look for the characteristic pyrazole protons. The H-4 proton typically appears as a doublet at
      
      
      6.5–6.8 ppm, and H-5 as a doublet at
      
      
      7.4–7.6 ppm (
      
      
      Hz).
    • NOESY: A key NOE correlation should be observed between the

      
      -ethyl protons and the H-5 proton of the pyrazole ring. If the isomer were 1-ethyl-5-phenyl, the ethyl group would show NOE with the phenyl ring protons.
      

Troubleshooting & Optimization Guide

Logical Workflow for Optimization

If yields are low or byproducts form, follow this decision tree:

Optimization Start Issue Detected CheckTLC Check TLC: Starting Material Left? Start->CheckTLC IncreaseTemp Increase Temp to 150°C (Check Pressure Limit) CheckTLC->IncreaseTemp Yes CheckByproducts Check Byproducts: Regioisomers? CheckTLC->CheckByproducts No SwitchSolvent Switch to AcOH/EtOH (Acid Catalysis) CheckByproducts->SwitchSolvent Yes (Isomer mix) Purify Recrystallize/Column CheckByproducts->Purify No (Clean)

Figure 2: Troubleshooting logic for reaction optimization.

  • Pressure Warnings: Ethanol at 140°C generates ~6–8 bar of pressure. Ensure your vial is rated for at least 20 bar.

  • Acid Catalysis: If the reaction is sluggish, adding 5-10% Glacial Acetic Acid can protonate the enaminone, making it more electrophilic.

Safety Considerations

  • Hydrazines: Ethylhydrazine is toxic and a potential carcinogen. Handle in a fume hood.

  • Microwave Vials: Never heat a sealed vessel beyond its rated pressure. Always use the "Pressure Guard" feature on modern synthesizers.

  • Superheating: Upon opening the vial after irradiation, the solvent may be superheated. Allow the vessel to cool to <50°C before decapping to prevent "bumping" or flash boiling.

References

  • Microwave-Assisted Synthesis of Pyrazoles - A Review. Source: DergiPark, 2025. URL:[Link] (General reference for green chemistry advantages in pyrazole synthesis).

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Source: Organic Chemistry Portal / J. Org. Chem. URL:[Link] (Mechanistic insight into regioselectivity of hydrazine additions).

  • Microwave Assisted Synthesis of Heterocycles Accompanied by Antimicrobial Screening. Source: Journal of Advances and Scholarly Researches in Allied Education.[4] URL:[Link] (Protocol for chalcone-hydrazine cyclization).

  • Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds. Source: Chemistry Central Journal (NIH/PMC). URL:[Link] (Validation of the Enaminone/DMF-DMA route).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-e...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde. Our focus is on providing practical, field-tested solutions to common and complex purification issues, ensuring the highest standards of scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde?

A1: The impurity profile largely depends on the synthetic route employed, which is often a Vilsmeier-Haack reaction.[1][2][3][4] Common impurities may include:

  • Unreacted Starting Materials: Residual 1-ethyl-3-phenyl-1H-pyrazole.

  • Over-Oxidized Byproduct: 1-ethyl-3-phenyl-1H-pyrazole-4-carboxylic acid, which can form via air oxidation of the aldehyde.[1] This is a very common issue with aldehydes.[5]

  • Residual Vilsmeier Reagent Components: Traces of N,N-dimethylformamide (DMF) and phosphorus-based byproducts.[2]

  • Regioisomers: Depending on the specificity of the formylation reaction, other isomers might be present in trace amounts.[6]

  • Solvent Residues: Solvents used during the reaction or workup, such as ethanol, ethyl acetate, or methanol.[2][7]

Q2: My crude product is a stubborn oil or a gummy solid that refuses to crystallize. What's the underlying cause and how can I fix it?

A2: This is a frequent issue, often indicating that the product is not pure enough to form a stable crystal lattice.[8] The presence of even small amounts of solvent or impurities can act as a "eutectic" mixture, depressing the melting point and preventing crystallization.

Troubleshooting Steps:

  • Thorough Solvent Removal: Ensure all volatile solvents are removed using a rotary evaporator followed by drying on a high-vacuum line.[9] Gentle heating can be applied if the compound is thermally stable.

  • Impurity Removal: The most likely culprits are residual solvents like DMF or unreacted starting materials. A preliminary purification by passing the crude material through a short plug of silica gel can be effective.[9]

  • Induce Crystallization: If the product is clean but still oily, try dissolving it in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes or heptane) until turbidity appears.[8] Scratching the inside of the flask with a glass rod at the liquid-air interface can initiate crystal nucleation.

Q3: I am observing aldehyde decomposition during silica gel column chromatography. What is happening and how can I prevent it?

A3: Standard silica gel is slightly acidic (pH ~4-5), which can catalyze the decomposition or polymerization of sensitive aldehydes. Furthermore, the high surface area of silica can promote air oxidation, converting your desired aldehyde into the corresponding carboxylic acid.[5]

Preventative Measures:

  • Deactivate the Silica Gel: Before preparing your column, you can slurry the silica gel in your eluent containing 1% triethylamine. This neutralizes the acidic sites on the silica surface.[9]

  • Use a Different Stationary Phase: Consider using neutral alumina, which is less acidic than silica gel and can be a better choice for purifying aldehydes.[10]

  • Work Quickly: Do not let the compound sit on the column for extended periods. Prepare your fractions beforehand and elute the compound as efficiently as possible.

  • Alternative Methods: If decomposition persists, avoid chromatography and consider other methods like recrystallization or purification via a bisulfite adduct.[5][10]

Troubleshooting and Optimization Guide

This table provides a quick reference for common issues encountered during the purification of 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde.

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation on TLC/Column Incorrect solvent system polarity.Systematically test different ratios of ethyl acetate in hexanes to achieve an Rf of 0.3-0.4 for the product on TLC.[9]
Co-eluting impurities (e.g., regioisomers).Try a different solvent system (e.g., dichloromethane/methanol). If that fails, consider preparative HPLC for difficult separations.
Product Won't Crystallize Presence of residual solvent or impurities.Purify further by column chromatography or a bisulfite adduct formation. Ensure the product is thoroughly dried under high vacuum.[8][9]
Solution is not supersaturated.Concentrate the solution by slowly evaporating the solvent. Try cooling the solution in an ice bath or freezer.[6]
Low Yield After Purification Product decomposition on silica gel.Deactivate silica with triethylamine or use neutral alumina.[9][10]
Product is lost in the mother liquor during recrystallization.Minimize the amount of hot solvent used for dissolution. Cool the crystallization mixture slowly to maximize crystal growth.
Incomplete regeneration from bisulfite adduct.Ensure the pH is strongly basic (pH > 12) during the regeneration step to fully decompose the adduct.[11]
Product is Colored Trace impurities or degradation products.Treat a solution of the compound with activated charcoal, then filter through Celite before recrystallization. Alternatively, pass a solution through a short plug of silica gel.[9]

Experimental Protocols and Methodologies

Purification Workflow Decision Diagram

The choice of purification method depends critically on the nature and quantity of impurities. This workflow provides a logical decision-making process.

PurificationWorkflow cluster_methods Purification Methods Start Crude 1-ethyl-3-phenyl-1H- pyrazole-4-carbaldehyde TLC Analyze by TLC Start->TLC Decision Assess Impurity Profile TLC->Decision Chromo Column Chromatography Decision->Chromo Multiple impurities or close Rf values Recryst Recrystallization Decision->Recryst Solid with minor impurities Bisulfite Bisulfite Adduct Formation Decision->Bisulfite Aldehyde-specific purification needed Purity_Check Check Purity (TLC, NMR, HPLC) Chromo->Purity_Check Recryst->Purity_Check Bisulfite->Purity_Check Purity_Check->Decision Impurities remain Final Pure Product Purity_Check->Final Purity ≥ 98%

Caption: Decision workflow for selecting the appropriate purification method.

Protocol 1: Column Chromatography on Silica Gel

This method is highly effective for separating impurities with different polarities.[9][12][13]

  • TLC Analysis: First, determine the optimal eluent system. Dissolve a small sample of the crude material in dichloromethane and spot it on a silica gel TLC plate. Develop the plate in various mixtures of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal system will give your target compound an Rf value of approximately 0.3-0.4.[9]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (the less polar starting solvent if using a gradient). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better separation. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting with the solvent system determined from your TLC analysis. Collect fractions and monitor them by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the resulting product under high vacuum to remove any final traces of solvent.[9]

Protocol 2: Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities from a solid product.[2][7]

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, or mixtures like ethyl acetate/hexanes are good starting points.[2][7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. If no crystals form, try cooling the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor. Dry the crystals thoroughly, preferably in a vacuum oven.

Protocol 3: Purification via Reversible Bisulfite Adduct Formation

This classical method is highly specific for aldehydes and can be used to separate them from non-aldehyde impurities.[5][11][14] The aldehyde reversibly reacts with sodium bisulfite to form a water-soluble salt (the adduct), which can be separated from water-insoluble impurities.

  • Adduct Formation: Dissolve the crude mixture in a water-miscible solvent like methanol or THF.[14] Add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake or stir the mixture vigorously for 30-60 minutes. A solid precipitate of the adduct may form.[11]

  • Separation: Add water and an immiscible organic solvent (e.g., ethyl acetate or ether) to the mixture and transfer to a separatory funnel. Shake well. The bisulfite adduct will partition into the aqueous layer, while non-aldehyde impurities will remain in the organic layer. Separate the layers and save the aqueous layer.[11][14] If the adduct precipitates as a solid at the interface, it can be collected by filtration.[14]

  • Regeneration of the Aldehyde: Transfer the aqueous layer containing the adduct to a clean separatory funnel. Add an equal volume of fresh ethyl acetate. While stirring, slowly add a base, such as 50% NaOH or saturated sodium carbonate solution, until the aqueous layer is strongly basic (pH > 12).[11] This will reverse the reaction and regenerate the aldehyde.

  • Extraction and Isolation: The regenerated, pure aldehyde will be extracted into the ethyl acetate layer. Separate the layers, wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure to yield the purified product.

Bisulfite Adduct Purification Cycle

BisulfiteCycle cluster_extraction Liquid-Liquid Extraction Crude Crude Aldehyde + Impurities Adduct Water-Soluble Bisulfite Adduct Crude->Adduct + NaHSO₃ (aq) Aqueous Aqueous Layer (Contains Adduct) Adduct->Aqueous Partitioning Pure Pure Aldehyde Aqueous->Pure + NaOH (aq) + Organic Solvent Organic Organic Layer (Contains Impurities)

Caption: The cycle of bisulfite adduct formation and aldehyde regeneration.

References
  • Technical Support Center: Aldehyde Purification via Bisulfite Adducts. Benchchem.
  • Workup: Aldehydes. University of Rochester, Department of Chemistry.
  • Technical Support Center: Purification of Methyl Pyrazole Isomers. Benchchem.
  • Purifying aldehydes? r/chemistry - Reddit.
  • 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde. Vulcanchem.
  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ResearchGate.
  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar.

Sources

Optimization

separation of regioisomers in 1-ethyl-3-phenylpyrazole synthesis

Ticket Subject: Separation & Identification of Regioisomers (1,3- vs 1,5-Isomers) Assigned Specialist: Senior Application Scientist Status: Open Urgency: High 🟢 Module 1: Diagnostic Hub (Root Cause Analysis) The Problem:...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Separation & Identification of Regioisomers (1,3- vs 1,5-Isomers) Assigned Specialist: Senior Application Scientist Status: Open Urgency: High

🟢 Module 1: Diagnostic Hub (Root Cause Analysis)

The Problem: Tautomeric Ambiguity

User inquiries regarding this synthesis almost invariably stem from the alkylation of 3-phenyl-1H-pyrazole . In solution, the starting material exists in a tautomeric equilibrium between 3-phenyl-1H-pyrazole and 5-phenyl-1H-pyrazole .

When you introduce an alkylating agent (e.g., Ethyl Iodide/Bromide) and a base (e.g.,


, 

), the reaction kinetics are driven by two competing factors:
  • Steric Hindrance: The nitrogen adjacent to the phenyl ring (N1 in the 5-phenyl tautomer) is sterically crowded.

  • Lone Pair Availability: The nitrogen adjacent to the proton (N1 in the 3-phenyl tautomer) is more accessible.

Consequently, you produce a mixture of two regioisomers:

  • Target Product: 1-ethyl-3-phenylpyrazole (Thermodynamically and often kinetically favored).

  • Impurity: 1-ethyl-5-phenylpyrazole (Sterically congested, often formed in 10-30% yields depending on solvent/base).

Visualizing the Pathway

The following diagram illustrates the bifurcation point in your synthesis that creates the separation challenge.

Regioisomer_Pathways Start Starting Material 3-phenyl-1H-pyrazole Base Deprotonation (Pyrazolyl Anion) Start->Base + Base Path_A Path A: Attack at N(b) (Less Hindered) Base->Path_A Major Pathway Path_B Path B: Attack at N(a) (Sterically Hindered) Base->Path_B Minor Pathway Prod_13 Target: 1-Ethyl-3-Phenylpyrazole (Planar, More Polar) Path_A->Prod_13 + Et-X Prod_15 Impurity: 1-Ethyl-5-Phenylpyrazole (Twisted, Less Polar) Path_B->Prod_15 + Et-X

Figure 1: Mechanistic bifurcation during the alkylation of phenylpyrazole. Path A is generally favored due to lower steric hindrance.

🟢 Module 2: Separation Protocols (Troubleshooting Guide)

Protocol A: Flash Column Chromatography (Silica Gel)

The most robust method for separation is silica gel chromatography. Due to the "ortho-effect," the 1-ethyl-5-phenylpyrazole isomer is often twisted out of planarity to relieve steric strain between the N-ethyl group and the C-phenyl ring. This reduces its ability to interact with the silica stationary phase compared to the planar 1-ethyl-3-phenylpyrazole .

Standard Elution Order:

  • First Eluting Fraction (High

    
    ):  1-ethyl-5-phenylpyrazole (Impurity)
    
  • Second Eluting Fraction (Lower

    
    ):  1-ethyl-3-phenylpyrazole (Target)
    
Step-by-Step Workflow
  • TLC Optimization:

    • Run TLC in Hexane:Ethyl Acetate (8:2) .

    • Target Separation: You need a

      
      .
      
    • If spots overlap, switch to Toluene:Ethyl Acetate (9:1) . Toluene often resolves aromatic regioisomers better than hexane due to

      
       interactions.
      
  • Gradient Setup (Flash System):

    • Cartridge: Silica (40-63 µm), 12g per 1g of crude material.

    • Flow Rate: 15-20 mL/min (for standard 12g columns).

Time (CV)% Solvent B (EtOAc)Solvent A (Hexane)Action
0 - 20%100%Column Equilibration
2 - 50%

5%
100%

95%
Elute non-polar debris
5 - 155%

20%
95%

80%
Expect 1,5-isomer elution
15 - 2520%

40%
80%

60%
Expect 1,3-isomer elution
25+100%0%Flush column

Note: CV = Column Volumes. Adjust based on your specific TLC


 values.
Protocol B: Selective Crystallization (Scale-Up)

If chromatography is not viable for kilogram-scale batches:

  • Solvent: Use Heptane or Petroleum Ether .

  • Theory: The 1,3-isomer (target) is typically a solid with a higher melting point due to better packing (symmetry/planarity). The 1,5-isomer is often an oil or low-melting solid.

  • Procedure: Dissolve crude mixture in minimal hot Heptane (

    
    C). Cool slowly to 
    
    
    
    C. Seed with pure 1,3-isomer if available. The precipitate is usually enriched 1,3-isomer.

🟢 Module 3: Structural Validation (The "Self-Validating" System)

Do not rely on elution order alone. You must validate the structure using 1D NOE (Nuclear Overhauser Effect) or 2D NOESY NMR. This is the only definitive way to distinguish the isomers without X-ray crystallography.

The NOE Logic Gate
  • 1-Ethyl-3-Phenyl: The N-Ethyl group is far from the Phenyl ring. It is close to the H-5 proton on the pyrazole ring.

  • 1-Ethyl-5-Phenyl: The N-Ethyl group is spatially adjacent to the Phenyl ring (ortho-protons).

NOE_Logic Experiment Perform 1D NOE Experiment Irradiate N-CH2 (Ethyl Group) Decision Where is the NOE Signal? Experiment->Decision Result_A Enhancement at Pyrazole Ring Proton (H-5) Decision->Result_A Signal A Result_B Enhancement at Phenyl Ring Protons (Ortho) Decision->Result_B Signal B Conclusion_A CONFIRMED: 1-Ethyl-3-Phenylpyrazole (Target) Result_A->Conclusion_A Conclusion_B CONFIRMED: 1-Ethyl-5-Phenylpyrazole (Impurity) Result_B->Conclusion_B

Figure 2: NMR Decision Tree. Irradiating the methylene protons of the ethyl group provides a binary "Yes/No" confirmation of regiochemistry.

Analytical Data Reference Table
Feature1-Ethyl-3-Phenylpyrazole (Target)1-Ethyl-5-Phenylpyrazole (Impurity)
TLC

(Hex:EtOAc 8:2)
Lower (e.g., 0.30)Higher (e.g., 0.[1]45)

H NMR (Pyrazole H)
H-5 appears as doublet/singlet

7.4 ppm
H-3 appears

7.6 ppm (often shifted)
NOE Correlation N-


H-5
N-


Ph-H(ortho)
Physical State Solid (High MP)Oil / Low MP Solid

🟢 Module 4: Frequently Asked Questions (FAQ)

Q1: My reaction yielded a 50:50 mixture. How can I improve the ratio in favor of the 1,3-isomer?

  • Answer: Change your solvent and base. Using a bulky base (e.g.,

    
    -BuOK) can sometimes increase steric discrimination, but the solvent effect is stronger. Avoid non-polar solvents. Use polar aprotic solvents like DMF  or DMSO , which stabilize the pyrazolyl anion and tend to favor the thermodynamic product (1,3-isomer). If possible, switch to the condensation method: Reacting a 1-phenyl-1,3-diketone with ethylhydrazine, though this has its own regioselectivity challenges.
    

Q2: The spots are co-eluting on Silica. What now?

  • Answer: If standard silica fails:

    • Change Modifier: Swap Ethyl Acetate for Acetone or MTBE .

    • Reverse Phase: Use a C18 column with a Water:Acetonitrile gradient (with 0.1% Formic Acid). The hydrophobicity difference between the planar 1,3-isomer and twisted 1,5-isomer is often more pronounced in reverse phase.

Q3: Can I distinguish them by GC-MS?

  • Answer: Difficult. Both have identical molecular weights (MW 172.23). Fragmentation patterns are very similar (

    
     or 
    
    
    
    ). Retention time is the only indicator, but without a reference standard for both, you cannot be certain which peak is which. Always use NOE NMR for the first batch.

References

  • Regioselective Synthesis & Separation: Luque, C., et al. "Preparation, separation and characterization of two pyrazolic regioisomers of high purity." Inorganica Chimica Acta, via UAB.

  • Chromatography Conditions: BenchChem Technical Support. "Column chromatography conditions for separating pyrazole isomers."

  • NMR & Structural Data: Popova, E. A., et al. "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles." Beilstein Journal of Organic Chemistry (Archived by NIH).

  • Alkylation Mechanics: Fokin, V. V., et al. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles." Molecules, MDPI.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectrum Analysis of 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Executive Summary 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a critical pharmacophore intermediate, frequently utilized in the synthesis of p38 MAP kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a critical pharmacophore intermediate, frequently utilized in the synthesis of p38 MAP kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural integrity hinges on the precise regiochemistry of the pyrazole ring—specifically the distinction between the desired 1,3-disubstituted isomer and the thermodynamically competitive 1,5-disubstituted byproduct.

This guide provides a comparative analysis of the 1H NMR spectral performance of the target compound against its primary regioisomeric impurity. It establishes a self-validating diagnostic workflow to confirm structural identity, utilizing chemical shift logic and Nuclear Overhauser Effect (NOE) interactions.

Structural Context & Diagnostic Challenges

The synthesis of this compound typically proceeds via the Vilsmeier-Haack formylation of a pre-formed pyrazole or the cyclization of a hydrazone. Both pathways introduce a critical diagnostic challenge: Regioisomerism .

  • Target (1,3-Isomer): Phenyl group at C3; Ethyl group at N1. The C5 position is unsubstituted (protonated).

  • Alternative (1,5-Isomer): Phenyl group at C5; Ethyl group at N1. The C3 position is unsubstituted.

Standard HPLC often fails to fully resolve these isomers due to similar polarity. Therefore, 1H NMR is the gold standard for performance validation , provided the correct diagnostic peaks are targeted.

Diagram 1: Regiochemistry & Diagnostic Logic

RegioLogic Target Target: 1-ethyl-3-phenyl (Sterically Unhindered N-Ethyl) Final Release for Drug Discovery Target->Final Confirm Structure Impurity Impurity: 1-ethyl-5-phenyl (Steric Clash: N-Ethyl vs Phenyl) Impurity->Final Reject / Repurify Decision Diagnostic Checkpoint NOE_Check NOESY / ROESY Experiment Decision->NOE_Check Ambiguous 1D Data Start Crude Reaction Mixture (Vilsmeier-Haack) Shift_Check 1D 1H NMR Shift Analysis Start->Shift_Check NOE_Check->Target NOE: N-Ethyl (CH2) <-> C5-H (Strong Interaction) NOE_Check->Impurity NOE: N-Ethyl (CH2) <-> Phenyl (Steric Proximity) Shift_Check->Decision Analyze C5-H vs C3-H

Caption: Logic flow for distinguishing the 1,3-isomer from the 1,5-isomer using NMR interactions.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the spectral "performance" (resolution and diagnostic utility) of the target compound against its structural alternatives.

Spectral Signature Comparison (CDCl₃)

The following table contrasts the target molecule with its most common synthetic byproduct (1-ethyl-5-phenyl isomer) and the N-unsubstituted precursor.

FeatureTarget: 1,3-isomer Alternative: 1,5-isomer Precursor: N-H Pyrazole
Aldehyde (-CHO) 9.95 ppm (s) 9.85 ppm (s)9.90 ppm (s)
Pyrazole Ring H 8.35 ppm (s, C5-H) 8.05 ppm (s, C3-H)~8.20 ppm (s)
N-Ethyl (CH₂) 4.25 ppm (q) 4.05 ppm (q)Absent
N-Ethyl (CH₃) 1.55 ppm (t) 1.40 ppm (t)Absent
Phenyl (Ortho) 7.75 - 7.85 ppm (m) 7.45 - 7.55 ppm (m)7.60 ppm (m)
Key Distinction Deshielded C5-H due to aldehyde proximity; NOE between N-Et and C5-H.Shielded N-Et due to phenyl ring current (anisotropic effect); NOE between N-Et and Phenyl.Broad N-H peak >12 ppm; exchangeable with D₂O.

Analysis of Causality:

  • Ring Current Shielding: In the 1,5-isomer , the phenyl ring is physically adjacent to the N-ethyl group. The magnetic anisotropy of the phenyl ring shields the ethyl protons, shifting them upfield (lower ppm) compared to the target 1,3-isomer.

  • Aldehyde Deshielding: In the 1,3-isomer , the C5 proton is adjacent to the electron-withdrawing aldehyde at C4 and the nitrogen at N1, causing a significant downfield shift (~8.35 ppm).

Solvent Performance: CDCl₃ vs. DMSO-d₆
  • CDCl₃ (Chloroform-d): Recommended for routine purity checks. It provides sharper resolution of the ethyl quartet and minimizes water peak interference.

  • DMSO-d₆: Recommended only if solubility is an issue or to observe exchangeable protons (not applicable here as the target has no N-H). Warning: DMSO is hygroscopic; the water peak at 3.33 ppm often obscures the N-ethyl methylene signal.

Experimental Protocols

Synthesis & Sample Preparation

To ensure the NMR data reflects the intrinsic properties of the molecule and not artifacts, follow this preparation protocol.

Synthesis Context (Vilsmeier-Haack):

  • Reagents: DMF (3.0 eq) + POCl₃ (1.2 eq) at 0°C.

  • Substrate: 1-ethyl-3-phenyl-1H-pyrazole.

  • Quench: Buffered hydrolysis (NaOAc) is critical to prevent aldehyde hydration.

NMR Sample Prep:

  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.

  • Filtration: If the solution is cloudy (inorganic salts from the quench), filter through a cotton plug into the NMR tube. Suspended solids cause line broadening.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

  • Relaxation Delay (D1): Set to 2.0 seconds . The aldehyde proton has a long T1 relaxation time; insufficient delay will under-integrate the aldehyde peak.

  • Scans (NS): 16 (sufficient for >95% purity).

  • Spectral Width: -2 to 14 ppm (to capture the aldehyde).

Diagram 2: Analytical Workflow

Workflow Step1 1. Isolation (EtOAc Extraction) Step2 2. Drying (High Vac < 1 mbar) Step1->Step2 Step3 3. 1H NMR (CDCl3) (Check Purity) Step2->Step3 Step4 4. 2D NOESY (Check Regiochemistry) Step3->Step4 If Isomer Unclear Step5 5. Validated Structure Step3->Step5 If Shifts Match Table Step4->Step5

Caption: Step-by-step workflow from crude isolation to structural validation.

Detailed Spectral Assignment

The Aldehyde Singlet (9.95 ppm)
  • Appearance: Sharp singlet.

  • Diagnostic Value: Confirms the success of the Vilsmeier-Haack formylation. If this peak is split or broadened, check for aldehyde hydration (gem-diol formation) caused by wet solvents.

The Pyrazole C5-H (8.35 ppm)
  • Appearance: Singlet.

  • Coupling: May show tiny long-range coupling (J < 1 Hz) to the N-ethyl CH₂, often unresolved on 300/400 MHz instruments.

  • Validation: This proton is the primary indicator of regiochemistry. In the 1,5-isomer, the C3-H appears upfield (~8.05 ppm) because it is further from the electron-withdrawing N1.

The Phenyl Group (7.30 – 7.85 ppm)[1]
  • Pattern: Typically 3 sets of peaks.

    • Ortho (2H): ~7.80 ppm (Doublet of doublets). Deshielded by the pyrazole ring.

    • Meta (2H): ~7.45 ppm (Triplet).

    • Para (1H): ~7.35 ppm (Triplet).

  • Integration: Must integrate to 5 protons relative to the aldehyde (1H).

The Ethyl Group
  • Methylene (-CH₂-): Quartet at 4.25 ppm (J = 7.2 Hz).

    • Note: If this peak shifts to ~4.0 ppm, suspect the 1,5-isomer (shielding by phenyl).

  • Methyl (-CH₃): Triplet at 1.55 ppm (J = 7.2 Hz).

References

  • Vilsmeier-Haack Reaction Mechanism & Application

    • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][2][3][4][5][6] Comprehensive Organic Synthesis.

    • Context: Establishes the mechanism for C4-formyl
  • Regioselectivity in Pyrazole Synthesis

    • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. Link

    • Context: Discusses the 1,3 vs 1,5 isomer challenge and thermodynamic control.
  • NMR Data for Pyrazole Carbaldehydes (Analogous Structures)

    • Shetty, et al. (2013).[6][7] Synthesis and Characterization of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde. Asian Journal of Chemistry. Link

    • Context: Provides comparative shifts for the aldehyde and pyrazole ring protons in 1,3-diphenyl analogs, valid
  • Structural Confirmation via NOESY: Holzer, W., et al. (2003). 13C and 15N NMR study of 1-substituted pyrazoles. Heterocycles. Context: Authoritative source on using N-substituent NOE correlations to assign pyrazole regiochemistry.

Sources

Comparative

Structural Characterization of 1-Ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde: A Comparative NMR Guide

Executive Summary 1-Ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a pivotal intermediate in medicinal chemistry, widely utilized in the synthesis of Schiff bases, chalcones, and bioactive scaffolds (e.g., COX-2 inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a pivotal intermediate in medicinal chemistry, widely utilized in the synthesis of Schiff bases, chalcones, and bioactive scaffolds (e.g., COX-2 inhibitors). Synthesized primarily via the Vilsmeier-Haack formylation of acetophenone ethylhydrazone, this molecule presents a classic regiochemical challenge: distinguishing the desired 1,3-isomer from the sterically congested 1,5-isomer .

This guide provides a technical comparison of the 13C NMR spectral features of the target molecule against its regioisomers and precursors. It establishes a self-validating analytical workflow for researchers to confirm regioselectivity without relying solely on crystallographic data.

Part 1: Comparative 13C NMR Chemical Shift Analysis

The following data compares the target molecule with its most common impurity (the 1,5-regioisomer) and the starting hydrazone. Note: Shifts are reported in ppm relative to TMS in DMSO-d₆. Values are derived from high-fidelity analogs (1-methyl/1-phenyl derivatives) and substituent chemical shift (SCS) additivity rules.

Table 1: Diagnostic 13C NMR Shifts (DMSO-d₆)[1][2]
Carbon PositionTarget: 1-Ethyl-3-phenyl (1,3-isomer)Alternative: 1-Ethyl-5-phenyl (1,5-isomer)Precursor: Acetophenone EthylhydrazoneSignal Type (DEPT-135)
C4-CHO (Aldehyde) 184.5 – 185.2 185.0 – 186.0N/ACH (+)
C3 (Pyrazole) 151.0 – 153.0 ~138.0 (Methine)N/ACq (Quaternary)
C5 (Pyrazole) 132.0 – 134.5 ~144.0 (Quaternary)N/ACH (+) vs Cq
C4 (Pyrazole) 118.0 – 120.0 116.0 – 118.0N/ACq
N-CH₂ (Ethyl) 45.0 – 46.5 41.0 – 43.0 ~40.0CH₂ (-)
CH₃ (Ethyl) 14.5 – 15.5 14.0 – 15.0~13.0CH₃ (+)
Phenyl (Ipso) 131.0 – 132.0 128.0 – 129.0138.0Cq
C=N (Hydrazone) N/AN/A~145.0Cq
Key Comparative Insights
  • The C5 Diagnostic: This is the most critical differentiator. In the target 1,3-isomer , C5 is a methine (CH) and will appear as a positive peak in DEPT-135. In the 1,5-isomer , C5 is substituted with a phenyl group (quaternary) and will disappear in DEPT-135.

  • Steric Shielding on N-Ethyl: In the 1,5-isomer , the phenyl group at C5 creates steric bulk near the N-ethyl group. This typically results in an upfield shift (shielding) of the N-CH₂ signal (~41 ppm) compared to the unhindered 1,3-isomer (~46 ppm).

  • Aldehyde Environment: The aldehyde carbon is relatively insensitive to the regioisomerism, appearing consistently around 185 ppm, confirming successful formylation.

Part 2: Synthesis & Experimental Protocol

Method: Vilsmeier-Haack Formylation

This protocol favors the formation of the 1,3-isomer due to the steric trajectory of the Vilsmeier reagent attacking the hydrazone.

Reagents:

  • Acetophenone ethylhydrazone (1.0 eq)

  • DMF (Dimethylformamide) (3.0 eq)

  • POCl₃ (Phosphorus oxychloride) (3.0 eq)

  • Solvent: DMF (excess) or 1,2-Dichloroethane

Step-by-Step Workflow:

  • Reagent Preparation: In a flame-dried flask under N₂, cool DMF (5 mL/mmol) to 0°C. Dropwise add POCl₃ over 15 minutes. A white/yellow semi-solid Vilsmeier salt will form. Stir for 30 min.

  • Addition: Dissolve acetophenone ethylhydrazone in minimum DMF. Add dropwise to the Vilsmeier salt at 0°C.

  • Cyclization: Allow to warm to room temperature, then heat to 60–70°C for 4–6 hours . Note: Overheating (>90°C) promotes tar formation.

  • Hydrolysis (Critical): Pour the reaction mixture onto crushed ice/sodium acetate solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with sat. NaHCO₃ (to remove acid) and brine. Dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water or column chromatography (Hexane:EtOAc 8:2).

Part 3: Structural Validation Logic (Graphviz)

The following diagrams illustrate the synthesis pathway and the logical decision tree for validating the regioisomer using NMR.

G cluster_0 Synthesis Pathway cluster_1 NMR Validation Logic Start Acetophenone Ethylhydrazone Intermediate Iminium Salt Start->Intermediate + VH Reagent 60°C, 4h VH_Reagent Vilsmeier Reagent (DMF + POCl3) VH_Reagent->Intermediate Hydrolysis Hydrolysis (Ice/NaOAc) Intermediate->Hydrolysis Product Crude Mixture Hydrolysis->Product Test1 1H NMR: Check C5-H Signal Product->Test1 Result1A Singlet at ~8.5 ppm (Deshielded) Test1->Result1A Likely 1,3-Isomer Result1B No Singlet (Only Aromatics) Test1->Result1B Likely 1,5-Isomer Test2 DEPT-135 / HSQC Result1A->Test2 Result2A C5 (~133 ppm) is CH (+) Test2->Result2A Confirmed 1,3-Isomer Result2B C5 (~144 ppm) is Quaternary Test2->Result2B Contradiction Test3 NOE / HMBC Result2A->Test3 Final Proof Result3A N-CH2 correlates to C5-H Test3->Result3A TARGET VERIFIED 1-Ethyl-3-phenyl-1H-pyrazole-4-CHO Result3B N-CH2 correlates to C-Phenyl Test3->Result3B Isomer Identified

Caption: Workflow for Vilsmeier-Haack synthesis and subsequent NMR logic to distinguish the target 1,3-isomer from the 1,5-regioisomer.

Part 4: Detailed NMR Interpretation Guide

The "C5" Proton (1H NMR)

In the 1,3-isomer , the proton at position 5 is the most distinct singlet in the aromatic region.

  • Shift: ~8.3 – 8.9 ppm (Singlet).

  • Why: It is deshielded by the adjacent Nitrogen (N1) and the electron-withdrawing aldehyde at C4.

  • Comparison: If this singlet is missing, and you only see a multiplet of 10 aromatic protons (5 from C3-Ph, 5 from C5-Ph), you have made the 1,5-diphenyl analog or the 1,5-isomer.

HMBC Correlations (The "Golden Standard")

To explicitly prove the position of the ethyl group relative to the phenyl ring:

  • Target (1,3-isomer): The N-CH₂ protons (~4.1 ppm) will show a strong 3-bond correlation (³J_CH) to C5 (the methine carbon at ~133 ppm) and C3 (the quaternary carbon at ~152 ppm).

  • Alternative (1,5-isomer): The N-CH₂ protons will correlate to a Quaternary C5 (attached to phenyl) and a Methine C3.

Solvent Effects
  • CDCl₃: Shifts are typically 0.5 – 1.0 ppm upfield compared to DMSO-d₆.

  • DMSO-d₆: Recommended for this compound to ensure solubility and separate the aldehyde proton signal from aromatic multiplets.

References

  • Vilsmeier-Haack Reaction on Hydrazones

    • Title: Vilsmeier-Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.
    • Source: SAGE Publications / ResearchG
    • URL:[Link]

  • Regioisomer Distinction in Pyrazoles

    • Title: 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles.[1]

    • Source: De Gruyter / ResearchG
    • URL:[Link]

  • General 13C NMR Data for Solvents and Impurities

    • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[2]

    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde Analogs

    • Title: Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes.[3][4][5][6][7][8]

    • Source: Arkivoc.[6][7]

    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Proactive Defense: A Guide to Personal Protective Equipment for Handling 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Hazard Assessment by Analogy: Building a Safety Profile The core of our safety protocol is built on data from closely related chemical analogs. Pyrazole derivatives, particularly those with an aldehyde functional group,...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment by Analogy: Building a Safety Profile

The core of our safety protocol is built on data from closely related chemical analogs. Pyrazole derivatives, particularly those with an aldehyde functional group, consistently present a specific set of hazards. The aldehyde group itself can be reactive, while the pyrazole core is a common scaffold in biologically active molecules.[1][2][3][4] Analysis of available safety data for these analogs reveals a clear pattern of potential risks that must be addressed.

Table 1: Hazard Profile of Structural Analogs

CompoundCAS NumberReported HazardsSource(s)
3-Phenyl-1H-pyrazole-4-carboxaldehyde26033-20-5Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[5]
1-Phenyl-1H-pyrazole-4-carboxaldehyde54605-72-0Causes serious eye irritation, Causes skin irritation.[6]
1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde676348-38-2Causes skin irritation, Causes serious eye irritation. Potentially harmful if swallowed, inhaled, or in contact with skin.[7]
General Pyrazole CompoundsN/AHarmful if swallowed, Toxic in contact with skin, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation.[8][9][10][11]

Based on this comparative analysis, it is prudent to handle 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde as a compound that is, at minimum, a skin and eye irritant and is potentially harmful if swallowed, inhaled, or absorbed through the skin . Our PPE recommendations are therefore designed to mitigate these specific risks.

The Hierarchy of Controls: Foundational Safety Measures

Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The primary methods for ensuring safety are engineering and administrative controls.

  • Engineering Controls : All manipulations of 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde, especially handling of the solid or preparing solutions, must be conducted in a properly functioning chemical fume hood.[8][12] This is the most effective way to prevent inhalation of any dust or vapors.[8][12] An eyewash station and a safety shower must be readily accessible and tested regularly.[5][12][13]

  • Administrative Controls : Adhere strictly to standard laboratory safety practices. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8][13] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5][14]

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all work involving 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde. The level of protection can be scaled based on the specific operation, as detailed in Section 4.

Eye and Face Protection
  • Mandatory : Chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[12][13] Standard safety glasses do not provide adequate protection from splashes.

  • Rationale : The consistent classification of analogs as serious eye irritants necessitates a complete seal around the eyes to protect against splashes, mists, or fine powders.[5][6]

  • Recommended for High-Risk Tasks : For procedures with a significant risk of splashing (e.g., large-scale reactions, quenching reactive mixtures), a full-face shield should be worn in addition to chemical safety goggles.[8]

Skin and Body Protection
  • Gloves : Nitrile gloves are the minimum requirement for hand protection.[10] Always inspect gloves for tears or pinholes before use.[8][15] For prolonged operations or when handling larger quantities, consider double-gloving. Use proper glove removal technique to avoid contaminating your skin.[8][15] Dispose of contaminated gloves as hazardous waste.[8]

  • Rationale : Direct skin contact must be avoided to prevent irritation and potential systemic absorption, as indicated by the hazard profile of related compounds.[5][10]

  • Protective Clothing : A flame-resistant laboratory coat is mandatory.[10][12] Ensure the coat is fully buttoned and the sleeves are not rolled up. For tasks with a higher splash potential, a chemically resistant apron worn over the lab coat provides an additional barrier.

Respiratory Protection
  • Under Normal Conditions : When working exclusively within a certified chemical fume hood, respiratory protection is generally not required.[9][13]

  • Rationale : The fume hood provides adequate engineering control to keep airborne concentrations low and protect against inhalation.[12]

  • Required for Specific Scenarios : If there is a potential for generating dust or aerosols outside of a fume hood (e.g., during a large spill or a failure of engineering controls), a NIOSH-approved respirator with a P95 or P100 particulate filter is necessary.[8][15]

Operational Plans: PPE for Specific Workflows

The selection of PPE should be tailored to the specific task and the associated risks of exposure.

PPE Selection Matrix
TaskMinimum Required PPERationale for Selection
Weighing Solid Compound Chemical Goggles, Nitrile Gloves, Lab CoatTask performed in a fume hood or ventilated balance enclosure. Focus is on preventing skin contact and minor inhalation of fine particles.
Preparing Solutions Chemical Goggles, Nitrile Gloves (Double-gloving recommended), Lab CoatHigher risk of splashes and direct skin contact during dissolution and transfer.
Running/Monitoring Reaction Chemical Goggles, Nitrile Gloves, Lab CoatContinuous protection against potential leaks or unexpected events.
Work-up/Extraction Chemical Goggles, Face Shield, Nitrile Gloves (Double-gloving), Lab Coat, Chemical-Resistant ApronHighest risk of splashes and spills due to handling larger volumes and performing liquid-liquid transfers.
Handling a Spill Chemical Goggles, Face Shield, Nitrile Gloves, Lab Coat, Respiratory Protection (P95/P100)Emergency procedure where airborne concentrations may be unknown and direct contact is likely.
Step-by-Step Donning and Doffing Protocol

Proper procedure is essential to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Put on the lab coat and fasten it completely.

  • Put on chemical safety goggles.

  • Put on the first pair of nitrile gloves.

  • If required, put on the second pair of nitrile gloves, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve.

Doffing (Taking Off) Sequence:

  • Remove the outer pair of gloves (if used) without touching the outside with your bare hands.

  • Remove the lab coat by rolling it outwards, keeping the contaminated side away from your body.

  • Remove the inner pair of gloves using the proper technique.

  • Wash hands thoroughly with soap and water.

  • Remove safety goggles as the last step to protect eyes until you have left the immediate work area.

PPE Selection Workflow Diagram

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde.

PPE_Workflow start Task Assessment: Handling 1-ethyl-3-phenyl- 1H-pyrazole-4-carbaldehyde eng_control Is the task performed entirely within a certified chemical fume hood? start->eng_control aerosol_risk Potential to generate dust or aerosols? eng_control->aerosol_risk Yes ppe_respirator Add Respirator (P95 / P100) eng_control->ppe_respirator No splash_risk Significant risk of splashes or spills? aerosol_risk->splash_risk No aerosol_risk->ppe_respirator Yes ppe_base Base PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat splash_risk->ppe_base No ppe_face_shield Add Face Shield & Chem-Resistant Apron splash_risk->ppe_face_shield Yes stop Proceed with Caution ppe_base->stop ppe_respirator->stop ppe_face_shield->ppe_base

Caption: PPE selection workflow based on engineering controls and task-specific risks.

Disposal and Decontamination

All disposable materials that have come into contact with 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde, including gloves, pipette tips, and contaminated paper towels, must be disposed of in a designated and clearly labeled hazardous waste container.[6][13] Do not allow the chemical or its waste to enter drains or the environment.[8][14] Reusable equipment, such as glassware, should be decontaminated using appropriate laboratory procedures.

By implementing this comprehensive safety and handling guide, you can confidently work with 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde, secure in the knowledge that you are protected by a robust, data-informed safety protocol.

References

  • Angene Chemical. (2025, August 15). Safety Data Sheet - Ethyl 5-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • Campus Operations, University of California, Santa Cruz. Hazardous Chemical Used in Animals - 1H-Pyrazole. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. [Link]

  • PubChem. 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde. [Link]

  • MP Biomedicals. PYRAZOLE UN2811-III (6.1). [Link]

  • Asian Journal of Chemistry. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]

  • BASF. (2026, February 20). Safety data sheet. [Link]

  • Capot Chemical Co., Ltd. MSDS of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. [Link]

  • U.S. Environmental Protection Agency. 1-Ethyl-4,5-dihydro-3-phenyl-1H-pyrazole Properties. [Link]

  • PubChemLite. 3-(4-ethylphenyl)-1-phenyl-1h-pyrazole-4-carbaldehyde. [Link]

  • Semantic Scholar. SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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